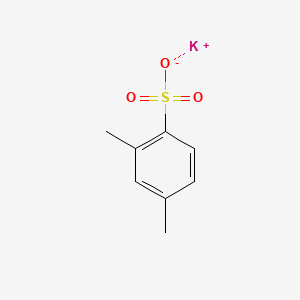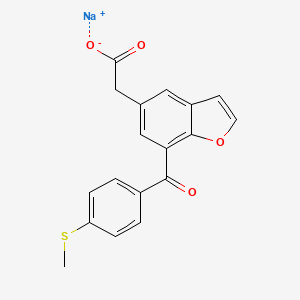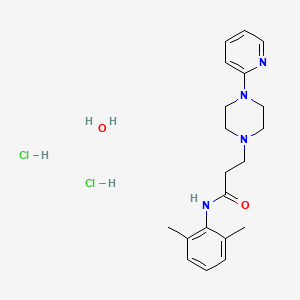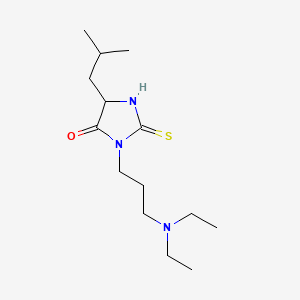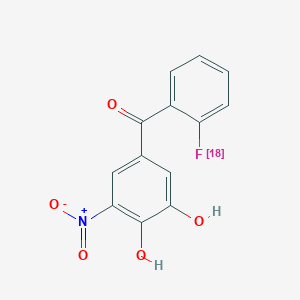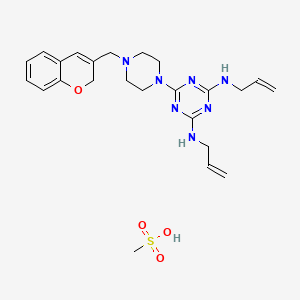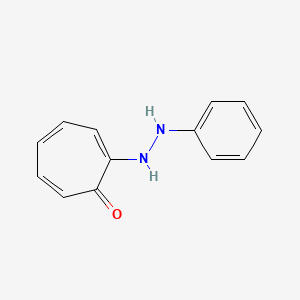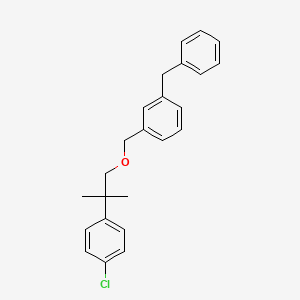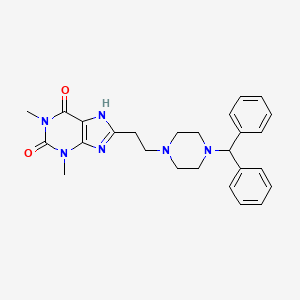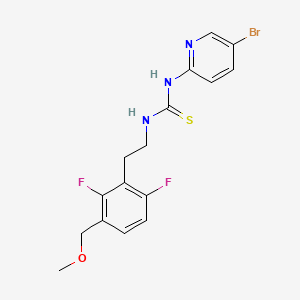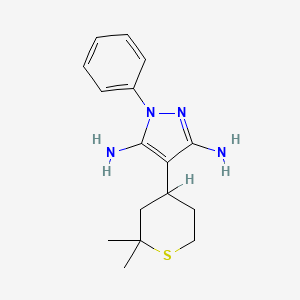
2-Piperidinecarboxamide, 1-butyl-6-methyl-N-(2,4,6-trimethylphenyl)-, monohydrochloride, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperidinecarboxamide, 1-butyl-6-methyl-N-(2,4,6-trimethylphenyl)-, monohydrochloride, cis- is a complex organic compound with a unique structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its piperidine ring, which is substituted with butyl, methyl, and trimethylphenyl groups, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinecarboxamide, 1-butyl-6-methyl-N-(2,4,6-trimethylphenyl)-, monohydrochloride, cis- typically involves multiple steps. The process begins with the preparation of the piperidine ring, followed by the introduction of the butyl, methyl, and trimethylphenyl groups. Common reagents used in these reactions include butyl lithium, methyl iodide, and trimethylphenyl chloride. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for yield and purity, with careful monitoring of reaction conditions. Industrial methods may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Piperidinecarboxamide, 1-butyl-6-methyl-N-(2,4,6-trimethylphenyl)-, monohydrochloride, cis- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
Applications De Recherche Scientifique
2-Piperidinecarboxamide, 1-butyl-6-methyl-N-(2,4,6-trimethylphenyl)-, monohydrochloride, cis- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Piperidinecarboxamide, 1-butyl-6-methyl-N-(2,4,6-trimethylphenyl)-, monohydrochloride, cis- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Piperidinoethyl 2,6-dichloro-4-methoxycarbanilate
- 2-Piperidinoethyl 2,6-dichloro-4-ethoxycarbanilate
- 2-Piperidinoethyl 2,6-dichloro-4-(pentyloxy)carbanilate
Uniqueness
Compared to these similar compounds, 2-Piperidinecarboxamide, 1-butyl-6-methyl-N-(2,4,6-trimethylphenyl)-, monohydrochloride, cis- is unique due to its specific substitution pattern on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
123132-68-3 |
|---|---|
Formule moléculaire |
C20H33ClN2O |
Poids moléculaire |
352.9 g/mol |
Nom IUPAC |
(2S,6S)-1-butyl-6-methyl-N-(2,4,6-trimethylphenyl)piperidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H32N2O.ClH/c1-6-7-11-22-17(5)9-8-10-18(22)20(23)21-19-15(3)12-14(2)13-16(19)4;/h12-13,17-18H,6-11H2,1-5H3,(H,21,23);1H/t17-,18-;/m0./s1 |
Clé InChI |
MPSADBZKCDPGCO-APTPAJQOSA-N |
SMILES isomérique |
CCCCN1[C@H](CCC[C@H]1C(=O)NC2=C(C=C(C=C2C)C)C)C.Cl |
SMILES canonique |
CCCCN1C(CCCC1C(=O)NC2=C(C=C(C=C2C)C)C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


